Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- is a heterocyclic compound that contains a phthalazine ring substituted with a 4-fluorophenyl and a hydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be achieved through various methods. One common approach involves the nucleophilic substitution of phthalhydrazide with 4-fluorobenzaldehyde under reflux conditions. This reaction typically requires a base catalyst and an organic solvent such as ethanol or methanol . Another method involves the use of a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . This green methodology not only improves the purity of the product but also provides environmental and economic advantages.
Industrial Production Methods
Industrial production of phthalazine derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce a wide range of heterocyclic compounds. The use of green catalysts and environmentally friendly solvents is becoming increasingly important in industrial settings to reduce the environmental impact of chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an antitubercular agent.
Industry: The compound is used in the synthesis of materials with unique optical and electrical properties.
Wirkmechanismus
The mechanism of action of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- involves its interaction with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes such as phosphodiesterase (PDE), which play a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,2-b]phthalazine-5,10-diones: These compounds contain a fused pyrazole and phthalazine ring system and exhibit different pharmacological activities.
The uniqueness of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Eigenschaften
CAS-Nummer |
356569-72-7 |
---|---|
Molekularformel |
C14H11FN4 |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13/h1-8H,16H2,(H,17,19) |
InChI-Schlüssel |
IBXDLBXKIXWOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.